Cas no 913179-36-9 (5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole])

5'-Fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] is a spirocyclic indole derivative featuring a cyclopropane ring fused to the indole core, with a fluorine substituent at the 5' position. This structural motif imparts unique steric and electronic properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The spirocyclic framework enhances molecular rigidity, potentially improving binding affinity and selectivity in target interactions. The fluorine atom introduces electronegativity, influencing pharmacokinetic properties such as metabolic stability and lipophilicity. This compound is particularly useful in the synthesis of bioactive molecules, including kinase inhibitors and CNS-targeting agents, due to its balanced reactivity and structural diversity. Its well-defined synthetic route ensures reproducibility for research applications.
5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] structure
913179-36-9 structure
Product Name:5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]
CAS No:913179-36-9
MF:C10H10FN
MW:163.191505908966
MDL:MFCD13195330
CID:839062
PubChem ID:53487981
Update Time:2025-05-24

5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] Chemical and Physical Properties

Names and Identifiers

    • 5'-Fluorospiro[cyclopropane-1,3'-indoline]
    • 5-fluorospiro[1,2-dihydroindole-3,1'-cyclopropane]
    • 5′-Fluoro-1′,2′-dihydrospiro[cyclopropane-1,3′-[3H]indole] (ACI)
    • 5′-Fluorospiro[cyclopropane-1,3′-indoline]
    • 5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]
    • EN300-137158
    • AKOS015853219
    • 5`-FLUOROSPIRO[CYCLOPROPANE-1,3`-INDOLINE]
    • SB66181
    • 5'-Fluorospiro[cyclopropane-1 pound not3'-indoline]
    • DTXSID20705383
    • FS-2981
    • 913179-36-9
    • CS-0090836
    • SCHEMBL16600350
    • MDL: MFCD13195330
    • Inchi: 1S/C10H10FN/c11-7-1-2-9-8(5-7)10(3-4-10)6-12-9/h1-2,5,12H,3-4,6H2
    • InChI Key: HJFDQUZANMKTQT-UHFFFAOYSA-N
    • SMILES: FC1C=C2C(NCC32CC3)=CC=1

Computed Properties

  • Exact Mass: 163.08000
  • Monoisotopic Mass: 163.079727485g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • PSA: 12.03000
  • LogP: 2.42080

5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] Security Information

  • Hazard Statement: H315-H319-H335
  • Storage Condition:Keep in dark place,Inert atmosphere,Room temperature

5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] Pricemore >>

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5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride ;  0 °C
Reference
Arylaminoethyl carbamates as a novel series of potent and selective cathepsin S inhibitors
Tully, David C.; et al, Bioorganic & Medicinal Chemistry Letters, 2006, 16(19), 5107-5111

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C
2.1 Reagents: Hydrazine Solvents: Ethanol ;  reflux
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C
4.1 Reagents: Trifluoroacetic acid ;  60 °C
5.1 Reagents: Lithium aluminum hydride ;  0 °C
Reference
Arylaminoethyl carbamates as a novel series of potent and selective cathepsin S inhibitors
Tully, David C.; et al, Bioorganic & Medicinal Chemistry Letters, 2006, 16(19), 5107-5111

Production Method 3

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ;  60 °C
2.1 Reagents: Lithium aluminum hydride ;  0 °C
Reference
Arylaminoethyl carbamates as a novel series of potent and selective cathepsin S inhibitors
Tully, David C.; et al, Bioorganic & Medicinal Chemistry Letters, 2006, 16(19), 5107-5111

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C
2.1 Reagents: Trifluoroacetic acid ;  60 °C
3.1 Reagents: Lithium aluminum hydride ;  0 °C
Reference
Arylaminoethyl carbamates as a novel series of potent and selective cathepsin S inhibitors
Tully, David C.; et al, Bioorganic & Medicinal Chemistry Letters, 2006, 16(19), 5107-5111

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrazine Solvents: Ethanol ;  reflux
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C
3.1 Reagents: Trifluoroacetic acid ;  60 °C
4.1 Reagents: Lithium aluminum hydride ;  0 °C
Reference
Arylaminoethyl carbamates as a novel series of potent and selective cathepsin S inhibitors
Tully, David C.; et al, Bioorganic & Medicinal Chemistry Letters, 2006, 16(19), 5107-5111

5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] Raw materials

5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] Preparation Products

5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] Suppliers

Amadis Chemical Company Limited
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(CAS:913179-36-9)5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]
Order Number:A860537
Stock Status:in Stock
Quantity:500.0mg/1.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:24
Price ($):166.0/249.0
Email:sales@amadischem.com

5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] Related Literature

Additional information on 5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]

Research Brief on 5'-Fluoro-1',2'-Dihydrospiro[cyclopropane-1,3'-indole] (CAS: 913179-36-9): Recent Advances and Applications

The compound 5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] (CAS: 913179-36-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This spirocyclic indole derivative exhibits unique structural features that make it a promising candidate for drug discovery, particularly in the development of novel therapeutic agents targeting neurological disorders and cancer. Recent studies have focused on its synthesis, pharmacological properties, and potential applications, shedding light on its mechanism of action and therapeutic efficacy.

A key area of research has been the optimization of synthetic routes for 5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]. A 2023 study published in the Journal of Medicinal Chemistry reported a highly efficient and scalable synthesis method, achieving a yield of over 80% with minimal byproducts. The study emphasized the importance of the spirocyclopropane moiety in enhancing the compound's metabolic stability and bioavailability, which are critical factors for its potential use in vivo.

Pharmacological evaluations have revealed that 5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] exhibits potent activity as a modulator of serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. This finding has sparked interest in its potential application for treating psychiatric disorders such as depression and schizophrenia. In vitro and in vivo studies demonstrated that the compound effectively crosses the blood-brain barrier and exhibits a favorable safety profile, with no significant off-target effects observed at therapeutic doses.

Another promising avenue of research involves the compound's anticancer properties. Preliminary data from a 2024 study in Cancer Research indicated that 5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] inhibits the proliferation of certain cancer cell lines, including glioblastoma and pancreatic cancer, by inducing apoptosis and disrupting cell cycle progression. The study suggested that the fluorinated spirocyclic structure may enhance the compound's selectivity for cancer cells, reducing toxicity to normal tissues.

Despite these advancements, challenges remain in the clinical translation of 5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]. Ongoing research is focused on addressing issues related to formulation stability, pharmacokinetics, and long-term safety. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into a viable therapeutic agent.

In conclusion, 5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] (CAS: 913179-36-9) represents a promising scaffold for drug discovery, with potential applications in neurology and oncology. Continued research into its mechanism of action and optimization of its pharmacological properties will be crucial for realizing its full therapeutic potential.

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Amadis Chemical Company Limited
(CAS:913179-36-9)5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]
A860537
Purity:99%/99%
Quantity:500.0mg/1.0g
Price ($):166.0/249.0
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